2-(3,4-Dimethylphenyl)indolizine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

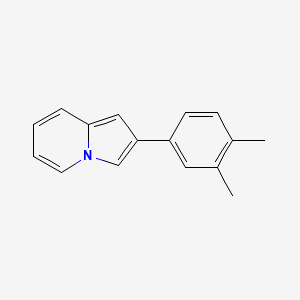

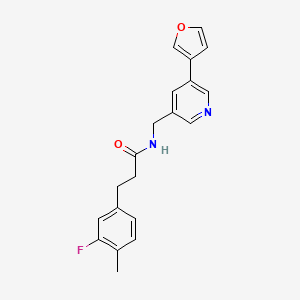

2-(3,4-Dimethylphenyl)indolizine is a cyclic compound with the molecular formula C16H15N . It is a nitrogen-containing heterocycle .

Synthesis Analysis

Indolizine derivatives, including 2-(3,4-Dimethylphenyl)indolizine, can be synthesized using various methods. One of the most common methods is the radical cyclization/cross-coupling . This method is gaining attention due to its unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethylphenyl)indolizine consists of a nitrogen-containing heterocycle . The average mass of the molecule is 221.297 Da .

Chemical Reactions Analysis

The synthesis of indolizines, including 2-(3,4-Dimethylphenyl)indolizine, often involves radical cyclization/cross-coupling . This method is gaining popularity due to its efficiency in constructing heterocycles and forming C–C or C–X bonds .

Physical And Chemical Properties Analysis

2-(3,4-Dimethylphenyl)indolizine has a molecular formula of C16H15N . The average mass of the molecule is 221.297 Da .

Scientific Research Applications

Biological Activities

Indolizine, which includes 2-(3,4-Dimethylphenyl)indolizine, is a nitrogen-containing heterocycle that has a variety of potential biological activities . This suggests that it could be used in the development of new pharmaceuticals.

Organic Fluorescent Molecules

Some indolizine derivatives, including potentially 2-(3,4-Dimethylphenyl)indolizine, have excellent fluorescence properties . This means they could be used as organic fluorescent molecules for biological and material applications.

Synthesis of Indolizine Derivatives

The compound could be used in the synthesis of indolizine derivatives . These derivatives could have a wide range of applications, depending on their specific properties.

Radical Cyclization/Cross-Coupling

Indolizine and its derivatives can be synthesized through radical cyclization/cross-coupling . This method has unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Construction of Indolizine Ring

The compound could be used as a building block for the construction of the indolizine ring . This could be useful in the synthesis of complex organic molecules.

Fused Structure with Pyrrolo[1,2-c]pyrimidine

A new indolizine scaffold fused with pyrrolo[1,2-c]pyrimidine was achieved via one-pot three-component coupling followed by an oxidative cyclization reaction . This could open up new avenues in the synthesis of complex organic molecules.

Future Directions

Indolizine derivatives, including 2-(3,4-Dimethylphenyl)indolizine, have potential biological activities and can be used as organic fluorescent molecules for biological and material applications . Therefore, the development of novel approaches for the synthesis of indolizine and its derivatives is anticipated .

Mechanism of Action

Target of Action

Indolizine derivatives, to which 2-(3,4-dimethylphenyl)indolizine belongs, have been found to exhibit diverse biological activities . This suggests that they likely interact with multiple targets within the body.

Mode of Action

It is known that indolizine derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .

properties

IUPAC Name |

2-(3,4-dimethylphenyl)indolizine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-12-6-7-14(9-13(12)2)15-10-16-5-3-4-8-17(16)11-15/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFGSRYGJQRHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2709273.png)

![N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2709277.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide](/img/structure/B2709281.png)

![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)

![N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709285.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2709286.png)